5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine
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Overview
Description
5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is a heterocyclic compound that contains a fused diazepine ring system. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a subject of study in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorophenyl-substituted thiophene, the compound can be synthesized through a series of steps including halogenation, nucleophilic substitution, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in methylene chloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the central nervous system. This modulation can lead to changes in neuronal excitability and neurotransmission, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazodiazepines: Compounds like imidazo[1,5-a][1,4]diazepines share a similar core structure and exhibit comparable pharmacological properties.
Benzodiazepines: Traditional benzodiazepines, such as diazepam, also share structural similarities and are well-known for their anxiolytic and sedative effects.
Uniqueness
5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is unique due to its fused pyrrolo-thieno-diazepine ring system, which imparts distinct chemical and pharmacological properties. This structural uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
137052-93-8 |
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Molecular Formula |
C17H15ClN2S |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-5-methyl-3-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C17H15ClN2S/c1-11-10-21-17-13(11)9-19-16(15-7-4-8-20(15)17)12-5-2-3-6-14(12)18/h2-8,10,16,19H,9H2,1H3 |
InChI Key |
RSIHZRDIXOORLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1CNC(C3=CC=CN32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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